molecular formula C10H19NO3 B15069357 (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 5452-79-9

(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol

Cat. No.: B15069357
CAS No.: 5452-79-9
M. Wt: 201.26 g/mol
InChI Key: UFKSODHDXVGENY-UHFFFAOYSA-N
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Description

(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol (CID 227418, C10H19NO3) is an amino alcohol functionalized spiroketal that serves as a versatile intermediate in organic and medicinal chemistry research. The 1,5-dioxaspiro[5.5]undecane core is a privileged scaffold in molecular design due to its inherent three-dimensionality and structural rigidity . This conformational constraint can reduce the entropic penalty upon binding to biological targets, often leading to higher potency and selectivity in bioactive molecules . The spiroketal motif is a common structural feature in a vast array of biologically active natural products, including insect pheromones and potent polyketide antibiotics like the avermectins . This compound is particularly valuable as a synthetic precursor. It can be efficiently synthesized from tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane via a transketalization reaction . Furthermore, it serves as a direct starting material for the synthesis of 1,5-dioxaspiro[5.5]undecan-3-one through a oxidative cleavage process using sodium periodate . The presence of both amino and alcohol functional groups on the spirocyclic framework makes it a highly useful chiral building block for constructing more complex, nitrogen-containing architectures, such as angularly substituted 1-azabicyclic molecules which are of interest in drug discovery and peptidomimetics . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

5452-79-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol

InChI

InChI=1S/C10H19NO3/c11-9(6-12)7-13-10(14-8-9)4-2-1-3-5-10/h12H,1-8,11H2

InChI Key

UFKSODHDXVGENY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1,5-dioxaspiro[5One common method involves the reaction of a suitable precursor, such as a 3-hydroxymethyl derivative, with an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl-Substituted Analog: (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol
  • Structure: Replaces the amino group with a methyl (-CH₃) group.
  • Synthesis: Prepared via aldol reaction using nanosolid superacid catalysts (e.g., sulfonated carbon), yielding high purity and crystallinity .
  • Biological Activity : Demonstrated moderate antimicrobial properties in preliminary assays .
  • Key Data: Molecular Formula: C₁₁H₂₀O₃ (Mr = 200.27) . Melting Point: Not explicitly reported, but single-crystal X-ray diffraction confirmed structure .
Ethyl-Substituted Analog: 3-Ethyl-1,5-dioxaspiro[5.5]undec-3-yl)methanol
  • Structure : Features an ethyl (-CH₂CH₃) group at C3.
  • Spectral Data : Distinct ¹H NMR shifts at δ 1.36–1.81 (cyclohexyl protons) and δ 3.48–3.79 (dioxane ring protons) .
  • Applications: Implicated in flavor chemistry, contributing herbal notes to fruit wines .
Diethyl-Substituted Analog: 3,3-Diethyl-1,5-dioxaspiro[5.5]undecane
  • Structure : Contains two ethyl groups at C3.
  • Properties: Higher hydrophobicity (logP ~3.2) compared to amino/methyl analogs, influencing solubility .
Amino-Hydroxymethyl Analog: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane
  • Structure: Amino and hydroxymethyl groups on the same carbon.
  • Synthesis: Produced via reductive amination of tris(hydroxymethyl)aminomethane hydrochloride, with triethylamine used to drive reaction completion .
  • Key Data :
    • ¹H NMR (CDCl₃): δ 1.36–1.81 (m, 10H, cyclohexyl), δ 3.48–3.79 (d, J = 11.9 Hz, dioxane protons) .
    • ¹³C NMR (CDCl₃): Peaks at δ 98.6 (spiro carbon) and δ 64.7 (hydroxymethyl carbon) .

Spectral and Crystallographic Comparisons

  • ¹H NMR Shifts: Amino Derivative: Broad singlet (~δ 2.01) for -NH₂ protons . Methyl Derivative: Absence of amino signals; methyl protons at δ 1.26–1.45 .
  • X-ray Diffraction: Methyl analog crystallizes in monoclinic system (space group P2₁/c) with Z = 4 . Amino-hydroxymethyl analog lacks published crystallographic data, highlighting a research gap.

Biological Activity

(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol, a compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol, has garnered attention in medicinal chemistry due to its unique spiro structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Structural Characteristics

The compound features a dioxaspiro framework that contributes to its rigidity and three-dimensional conformation. The presence of both an amino group and a hydroxymethyl group enhances its chemical reactivity and biological interactions. The unique structural attributes are crucial for its potential therapeutic applications.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) in cellular models. This suggests its utility in developing therapeutic agents for conditions characterized by excessive inflammation .
  • Potential Drug Candidate : Due to its unique structure, it is being explored as a potential drug candidate for various therapeutic applications, particularly in inflammatory diseases .

Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits TNF-α production in cellular models
Drug DevelopmentInvestigated for therapeutic applications in inflammatory diseases

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. One notable method involves the aldol reaction of 1,1,1-tris(hydroxymethyl)ethane with cyclohexane in the presence of sulfonated carbon . The synthesis is critical for obtaining sufficient quantities for biological testing.

Case Studies and Research Findings

  • Crystal Structure Analysis : A study characterized the crystal structure of a related compound, providing insights into the spatial arrangement and potential interactions with biological targets . The monoclinic system was identified with specific parameters that could influence biological activity.
  • Comparative Studies : Research has compared this compound with other structurally similar compounds to assess differences in biological activity. These comparisons highlight how variations in functional groups can significantly impact chemical behavior and pharmacological profiles .

Q & A

Q. What synthetic routes are commonly employed for (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via ketalization or spirocyclization reactions. For example, similar spiro compounds are synthesized using cyclohexanone derivatives with malononitrile and amines in the presence of KOH or Na ethylate in ethanol . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents. Microwave-assisted synthesis (as demonstrated for analogous 1,3-dioxolanes) can enhance reaction efficiency . Purification via column chromatography or recrystallization from aqueous DMF (e.g., 86% yield achieved for related triazolo derivatives) is recommended .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm the spirocyclic backbone and amino/methanol substituents. For example, 1H^1H-NMR peaks at δ ~4.3 ppm (OCH2_2) and δ ~5.1 ppm (OH) are indicative of methanol groups in similar spiro compounds .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Distorted boat/chair conformations in dioxaspiro rings are common, as seen in related compounds .

Q. How can the compound’s purity and stability be assessed under varying conditions?

  • Methodological Answer :
  • HPLC/GC : Monitor purity using reverse-phase C18 columns or GC with flame ionization detection (e.g., GC chromatograms for dioxaspiro derivatives in ).
  • Stability Studies : Conduct accelerated degradation tests at different pH (1–13) and temperatures (25–60°C). For analogs like 3-hexyl-1,5-dioxaspiro compounds, stability in ethanol or DMSO is typically >90% over 48 hours .

Advanced Research Questions

Q. How does the amino group influence reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The amino group can act as a directing group in regioselective alkylation or acylation. For instance, primary amines react with formaldehyde to form diazaspiro derivatives via Mannich-type reactions . In asymmetric catalysis, chiral amines (e.g., in ethanol-assisted cross-dehydrogenative coupling) enable enantioselective synthesis of α-alkyl glycine derivatives .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level and simulate NMR shifts using GIAO (Gauge-Independent Atomic Orbital) methods. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) that cause signal splitting .

Q. What derivatization methods are effective for functionalizing the amino group?

  • Methodological Answer :
  • Reductive Amination : React with aldehydes/ketones (e.g., formaldehyde) and NaBH4_4 to form secondary amines .
  • EDC/HOBt Coupling : Attach carboxylic acids to the amino group, as demonstrated for betaine-functionalized spiro derivatives .

Q. How can mechanistic pathways for spiro ring formation be elucidated?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C^{13}C-labeled cyclohexanone to track carbon migration during spirocyclization .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS. For example, malononitrile intermediates in spiro synthesis exhibit distinct λmax\lambda_{\text{max}} at 280–300 nm .

Q. What computational tools predict solvent effects on conformational stability?

  • Methodological Answer :
  • MD Simulations : Perform molecular dynamics in explicit solvents (e.g., water, ethanol) using AMBER or GROMACS. Polar solvents stabilize the chair conformation of cyclohexane rings .
  • COSMO-RS : Calculate solvation free energies to optimize reaction solvents .

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